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molecular formula C9H8F3N3 B1414862 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine CAS No. 5685-69-8

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Cat. No. B1414862
M. Wt: 215.17 g/mol
InChI Key: IRSFDHYOPSXICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436023B2

Procedure details

2-Fluoro-5-trifluoromethyl-benzonitrile (Matrix, 6.5 g, 34.4 mmol) and methylhydrazine (Aldrich, 2.72 mL, 51.6 mmol) in IPA (10 mL) were heated to reflux for 2 hours. The solvent was removed to afford the title compound as white solid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
2.72 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:14][NH:15][NH2:16]>CC(O)C>[CH3:14][N:15]1[C:2]2[C:3](=[CH:6][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:8][CH:9]=2)[C:4]([NH2:5])=[N:16]1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C(F)(F)F
Name
methylhydrazine
Quantity
2.72 mL
Type
reactant
Smiles
CNN
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C2=CC(=CC=C12)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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